molecular formula C17H26N4O B6994657 N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide

N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide

Cat. No.: B6994657
M. Wt: 302.4 g/mol
InChI Key: KIWBCFUPUBAHAU-UHFFFAOYSA-N
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Description

N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[221]heptanyl)acetamide is a complex organic compound that features a unique combination of azetidine, pyrazole, and bicycloheptane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the formation of the pyrazole ring, and finally, the attachment of the bicycloheptane moiety. The reaction conditions often include the use of catalysts, such as molecular iodine, and may involve microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one derivatives: Known for their antimicrobial properties.

    Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer activities.

    Bicycloheptane derivatives:

Uniqueness

N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide is unique due to its combination of three distinct moieties, which can confer a range of biological and chemical properties. This makes it a versatile compound for various applications, from drug development to materials science .

Properties

IUPAC Name

N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-11-16(17(20(2)19-11)21-6-3-7-21)18-15(22)10-14-9-12-4-5-13(14)8-12/h12-14H,3-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWBCFUPUBAHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1NC(=O)CC2CC3CCC2C3)N4CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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